![molecular formula C18H10BrN B2539128 2-溴吲哚并[3,2,1-jk]咔唑 CAS No. 1174032-81-5](/img/structure/B2539128.png)

2-溴吲哚并[3,2,1-jk]咔唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

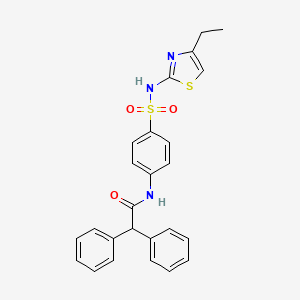

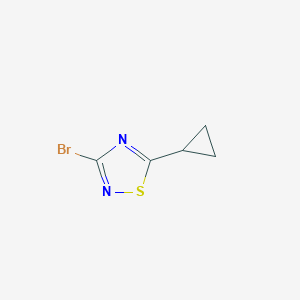

2-Bromoindolo[3,2,1-jk]carbazole, also known as ICz-Br, is a compound with a fully planarized arylamine building block . It has a molecular weight of 320.19 . It is commonly used as an OLED intermediate in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .

Synthesis Analysis

The synthesis of 2-Bromoindolo[3,2,1-jk]carbazole involves several steps . The compound is synthesized by dissolving a precursor in dichloromethane containing silica gel . The mixture is kept in an ice bath under dark conditions, and N-Bromosuccinimide is added in several times under stirring . After the reaction, the crude product is collected by filtration .Molecular Structure Analysis

The molecular formula of 2-Bromoindolo[3,2,1-jk]carbazole is C18H10BrN . It has a fully planarized arylamine building block, which could be weakly electron accepting or electron donating .Chemical Reactions Analysis

2-Bromoindolo[3,2,1-jk]carbazole can be used as a raw material to synthesize TADF emitters . It is commonly used to prepare highly efficient thermally activated delayed fluorescence emitters .Physical And Chemical Properties Analysis

2-Bromoindolo[3,2,1-jk]carbazole is a solid at 20 degrees Celsius . It has a melting point of 208-210 degrees Celsius . The compound appears as a white to light yellow to light orange powder or crystal .科学研究应用

有机电子学和场效应晶体管

2-溴吲哚并[3,2,1-jk]咔唑衍生物因其在有机电子学中的应用而被广泛研究,特别是在有机场效应晶体管(OFET)中。吲哚并[3,2-b]咔唑(IC)衍生物的高结晶度使其特别适合于 p 型通道 OFET。先进的合成方法能够创造出具有 IC 骨架的可溶性材料,增强了它们在薄膜和晶体管中的应用潜力,实现了显着的空穴迁移率 (Boudreault 等,2010)。

催化胺化和酰胺化

该化合物还被用于化学合成领域,特别是在溴吲哚及其衍生物的胺化和酰胺化中。此过程由钯配合物促进,展示了该化合物有机合成中的多功能性 (Sergeev 等,2005)。

光学和电化学性质

已合成并研究了基于 2-溴吲哚并[3,2,1-jk]咔唑的材料的光学和电化学性质。这些材料表现出作为深蓝色荧光材料的潜力,具有窄的半峰全宽 (FWHM),表明它们适用于需要高色纯度的应用 (Hiraga 等,2021)。

新型合成方法

已开发出用于 2-溴吲哚并[3,2,1-jk]咔唑的高效合成方法。这些方法涉及钯催化的分子内环化,表明该化合物在各种化学合成过程中的灵活性和实用性 (Lv 等,2012)。

作用机制

Target of Action

The primary target of 2-Bromoindolo[3,2,1-jk]carbazole is the organic light-emitting diode (OLED) system . It is an OLED intermediate that has been commonly used in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .

Mode of Action

2-Bromoindolo[3,2,1-jk]carbazole has a fully planarized arylamine building block which could be weakly electron accepting or electron donating . This property allows it to interact with the OLED system, contributing to the design of efficient blue TADF emitters and bipolar host materials .

Biochemical Pathways

It is known that this compound plays a significant role in the oled system, contributing to the efficiency of blue tadf emitters and bipolar host materials .

Result of Action

The result of the action of 2-Bromoindolo[3,2,1-jk]carbazole is the creation of efficient blue TADF emitters and bipolar host materials in OLED systems . This leads to improved performance and efficiency of these systems.

Action Environment

The action environment of 2-Bromoindolo[3,2,1-jk]carbazole is within the OLED system . .

安全和危害

未来方向

属性

IUPAC Name |

10-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrN/c19-11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZQSJLJBZFEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=CC4=C3N2C5=CC=CC=C54)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoindolo[3,2,1-jk]carbazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylsulfonylphenyl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2539045.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2539048.png)

![Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2539053.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2539060.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)

![(1H-benzo[d]imidazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2539065.png)